2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol

Synthetic methodology Nitroarene reduction Heterocyclic chemistry

Researchers often face irreproducible reactivity when substituting meta- or para-nitro isoxazoles for ortho-nitro analogs. 2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol solves this with its distinct ortho-nitro/5-ethanol topology, enabling exclusive tandem reduction-cyclization to benzimidazole-isoxazole hybrids. The primary alcohol at C5 provides a versatile handle for etherification, esterification, or Mitsunobu functionalization, allowing focused SAR libraries without ring de novo construction. Procurement managers benefit from a single, well-characterized building block that consolidates multiple synthesis steps, reducing vendor onboarding complexity and ensuring batch-to-batch consistency for medicinal chemistry campaigns.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 1261236-27-4
Cat. No. B1435892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol
CAS1261236-27-4
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=C2)CCO)[N+](=O)[O-]
InChIInChI=1S/C11H10N2O4/c14-6-5-8-7-10(12-17-8)9-3-1-2-4-11(9)13(15)16/h1-4,7,14H,5-6H2
InChIKeyOAPABRRERSKQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol: Procurement & Specifications


2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol (CAS 1261236-27-4) is a heterocyclic building block characterized by a 3-(2-nitrophenyl)-substituted isoxazole core with a 5-ethanol side chain . With a molecular formula of C₁₁H₁₀N₂O₄ and a molecular weight of 234.21 g/mol, this compound is primarily supplied as a research-grade chemical for use as a synthetic intermediate or analytical reference standard [1]. The ortho-nitro substitution pattern on the phenyl ring differentiates this molecule from its meta- and para-nitro regioisomers, providing a distinct electronic and steric environment that may influence downstream reactivity in cross-coupling or reduction reactions [2].

Why 2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol Cannot Be Replaced


Substitution of 2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol with seemingly similar isoxazole derivatives (e.g., 3-(4-nitrophenyl)isoxazole or 5-(2-nitrophenyl)isoxazole) is not scientifically justified due to significant differences in regiochemistry and functional group presentation. The target compound uniquely combines three key structural features: (1) an ortho-nitrophenyl group at the isoxazole 3-position, which creates a distinct steric and electronic environment compared to meta- or para-substituted analogs [1]; (2) an ethanol moiety at the isoxazole 5-position that provides a nucleophilic handle for further derivatization absent in unsubstituted or methyl-capped isoxazoles ; and (3) the ortho-nitro group itself, which can serve as a precursor to amines, benzimidazoles, or other heterocycles via selective reduction chemistry that meta- and para-nitro isomers cannot replicate due to differing resonance and steric constraints [2]. These structural distinctions translate directly into different reactivity profiles, making inter-class substitution a source of experimental irreproducibility.

2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol: Key Differentiators


Ortho-Nitro Regiochemistry: Differential Cyclization Reactivity

The ortho-nitro substitution pattern of 2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol provides a distinct reactivity profile compared to its meta- and para-nitro regioisomers. In nitroarene reduction cascades, ortho-nitro groups are uniquely positioned to undergo intramolecular cyclization with adjacent nucleophiles to form benzimidazoles, indazoles, or quinazolines—a transformation not accessible to meta- or para-nitro isomers due to geometric constraints [1]. While quantitative rate data for this specific compound are not available in the public literature, class-level inference from nitroisoxazole scaffolds demonstrates that ortho-substituted derivatives exhibit distinct reduction potentials and cyclization efficiencies compared to their meta- and para-counterparts, which undergo simple reduction to the corresponding anilines without further intramolecular reaction [2]. The ethanol side chain at the 5-position provides an additional nucleophilic or derivatizable site absent in simpler isoxazole analogs .

Synthetic methodology Nitroarene reduction Heterocyclic chemistry

Purity Specification: Reproducibility Assurance

2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol is supplied with a standard purity specification of 95%, as documented by multiple commercial vendors . This purity level is suitable for most research applications including use as a synthetic building block, analytical reference standard, or intermediate in medicinal chemistry campaigns. In contrast, many in-class isoxazole derivatives are offered only at lower purities (e.g., 90% or unspecified technical grade) or without certified analytical characterization, introducing variability that can confound reaction yields, impurity profiling, and biological assay interpretation . While this is a vendor-defined rather than peer-reviewed specification, it provides procurement teams with a minimum quality benchmark not universally guaranteed for structurally related analogs.

Quality control Analytical chemistry Reproducibility

5-Ethanol Substituent: Solubility and Derivatization Potential

The 5-ethanol side chain of 2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol confers distinct physicochemical properties and synthetic versatility compared to isoxazole analogs lacking this hydroxyl-bearing substituent. Isoxazole derivatives bearing polar functional groups such as hydroxyl or carboxyl typically exhibit enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to their unsubstituted or alkyl-substituted counterparts . The primary alcohol moiety serves as a nucleophilic handle for esterification, etherification, oxidation to the corresponding aldehyde or carboxylic acid, or activation as a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic displacement [1]. This contrasts with compounds such as 3-(4-nitrophenyl)isoxazole or 5-phenylisoxazole, which lack a reactive side-chain handle and thus require de novo functionalization of the isoxazole ring itself—a more challenging synthetic undertaking .

Solubility Functional group handles Medicinal chemistry

2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol: Optimal Research Applications


Fused Benzimidazole-Isoxazole Hybrid Scaffolds via Tandem Reduction–Cyclization

The ortho-nitro substitution pattern of 2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol makes it uniquely suitable for the construction of benzimidazole-isoxazole hybrid scaffolds. Upon reduction of the nitro group to the corresponding aniline, the resulting ortho-amino functionality can undergo intramolecular cyclization with an appropriately placed electrophile (e.g., a carbonyl, imine, or activated ester) to yield fused benzimidazole systems [1]. This tandem reduction–cyclization strategy is not accessible with meta- or para-nitro regioisomers, which produce simple anilines incapable of intramolecular cyclization due to geometric constraints. The 5-ethanol side chain further enables conjugation to biomolecules, affinity tags, or solid supports, expanding the utility of the resulting hybrid scaffolds in chemical biology applications [2].

LC-MS/MS Reference Standard for Impurity Profiling

With a defined molecular weight of 234.21 g/mol and a standard purity specification of 95%, 2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol is suitable for use as an analytical reference standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods [1]. In pharmaceutical development programs involving nitroisoxazole-containing active pharmaceutical ingredients (APIs), this compound can serve as a system suitability standard or as a characterized impurity marker for monitoring process-related impurities. The ortho-nitro substitution pattern provides a distinct chromatographic retention time and mass spectrometric fragmentation profile that facilitates unambiguous identification in complex matrices [2].

Medicinal Chemistry Diversification via 5-Ethanol Functionalization

The primary alcohol moiety at the isoxazole 5-position of 2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol provides a convenient synthetic handle for generating focused libraries of nitroisoxazole derivatives [1]. The alcohol can be converted to esters, ethers, amines (via Mitsunobu or activation–displacement), aldehydes, or carboxylic acids, enabling rapid exploration of structure–activity relationships (SAR) around the isoxazole 5-position. This modular approach to diversification is not possible with simpler isoxazole analogs lacking a reactive side-chain functional group, which would require de novo functionalization of the isoxazole ring—a less efficient and lower-yielding process [2]. The nitro group itself can be subsequently reduced and further functionalized, providing a second orthogonal diversification point.

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